molecular formula C17H15NO3 B2355163 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole CAS No. 478066-51-2

3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole

Cat. No. B2355163
CAS RN: 478066-51-2
M. Wt: 281.311
InChI Key: XPPTXMKRVXHUMG-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” is an organic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a phenoxymethyl group .


Molecular Structure Analysis

The molecular formula of the compound is C10H9NO2 . The presence of the isoxazole ring, which contains both nitrogen and oxygen, introduces polarity to the molecule. The methoxy and phenoxymethyl substituents are also polar, which could influence the compound’s solubility and reactivity.


Chemical Reactions Analysis

The reactivity of “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” would be influenced by the isoxazole ring and the substituents. The isoxazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The methoxy and phenoxymethyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” would depend on its structure. The compound is likely to be a solid at room temperature, given its molecular weight of 175.18 . The presence of polar groups could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has shown that certain isoxazole derivatives, including those related to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, exhibit significant antimicrobial and antitubercular properties. For example, a study synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating good antibacterial activity against various bacteria and antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2018).

Antiproliferative and Tubulin-Targeting Agents

Isoxazole derivatives, including structures similar to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, have been identified as potent antiproliferative tubulin-targeting agents. A study focused on the synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, which demonstrated significant antimitotic and microtubule destabilizing activity (Chernysheva et al., 2018).

Crystal Structure and Molecular Docking

The crystal structure and molecular docking of isoxazole derivatives, including those related to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, provide insights into their potential biological interactions. A study analyzed the crystal structure, molecular docking, and Hirshfeld surface of a similar compound, which could be pivotal for understanding its interactions with biological targets (Sreenatha et al., 2017).

Fungicidal Activities

Isoxazole derivatives have also been researched for their fungicidal properties. A study synthesized a series of 3-(a-alkoxyiminobenzyl)isoxazole derivatives, revealing significant fungicidal activities against various crop diseases (Minoru et al., 2010).

Anticancer Activity

There is evidence suggesting that isoxazole derivatives possess anticancer properties. For instance, one study synthesized novel 5-(3-(substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives, which showed potent activity against cancer cells (Liu et al., 2008).

Future Directions

The study of isoxazole derivatives is an active area of research due to their diverse biological activities. Future research on “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-19-14-9-7-13(8-10-14)17-11-16(21-18-17)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPTXMKRVXHUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole

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